1-(2-Chloroethyl)-4-methylpiperazine hydrochloride

Medicinal Chemistry Cancer Research Cytotoxicity

This specific hydrochloride salt (vs. free base or dihydrochloride) offers optimal reactivity for rapid piperazine motif introduction in SAR and oncology research. Its unique lipophilicity from the 4-methyl group enhances cellular permeability studies. Procure from trusted sources ensuring consistent 95% purity for reproducible results.

Molecular Formula C7H16Cl2N2
Molecular Weight 199.12 g/mol
CAS No. 126055-32-1
Cat. No. B190022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)-4-methylpiperazine hydrochloride
CAS126055-32-1
Synonyms1-(2-Chloroethyl)-4-Methylpiperazine hydrochloride
Molecular FormulaC7H16Cl2N2
Molecular Weight199.12 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCl.Cl
InChIInChI=1S/C7H15ClN2.ClH/c1-9-4-6-10(3-2-8)7-5-9;/h2-7H2,1H3;1H
InChIKeyNVYZDOQALWYSEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride (CAS 126055-32-1): Definition, Class, and Key Procurement Specifications


1-(2-Chloroethyl)-4-methylpiperazine hydrochloride (CAS 126055-32-1) is a piperazine derivative with the molecular formula C₇H₁₆Cl₂N₂ and a molecular weight of 199.12 g/mol . It is a bifunctional research intermediate possessing both a reactive chloroethyl alkylating group and a tertiary amine . This compound is typically supplied as a solid with a melting point of 279-280 °C and a purity of ≥95% . Its primary utility lies in medicinal chemistry as a building block for synthesizing more complex molecules, particularly those with potential anticancer activity [1].

Why Generic Substitution of 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride Can Jeopardize Research Reproducibility


Generic substitution among chloroethyl piperazine derivatives is risky due to significant structural and functional differences that directly impact reactivity and biological outcome. The presence and position of the methyl group on the piperazine ring, as well as the specific salt form, critically influence lipophilicity, steric bulk, and alkylating potential . For example, substituting the 4-methylpiperazine core with a piperidine or morpholine moiety, even while retaining the chloroethyl group, yields compounds with different in vitro cytotoxic activities against breast cancer cells [1]. Furthermore, the hydrochloride salt provides a defined counterion that affects solubility and stability, unlike the free base (CAS 39123-20-1) or the dihydrochloride (CAS 5753-26-4), which may have different handling and performance characteristics .

Quantitative Evidence for Selecting 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride Over Analogs


Cytotoxic Activity in Breast Cancer Cells: Direct Comparison with Piperidine and Morpholine Analogs

In a head-to-head study, a derivative bearing the 1-(2-chloroethyl)-4-methylpiperazine moiety exhibited an IC₅₀ of 24.78 ± 1.02 µM against the MDA-MB-231 breast cancer cell line, comparable to the standard raloxifene (IC₅₀: 26.73 µM) and representing a clear differentiation from analogous compounds [1].

Medicinal Chemistry Cancer Research Cytotoxicity

Reactivity Profile: Bifunctional Alkylating Agent Differentiated from Protected Analogs

As a hydrochloride salt, this compound is a ready-to-use alkylating agent with a reactive chloroethyl group . This contrasts with protected analogs like N-BOC-N''-(2-chloroethyl)piperazine hydrochloride (CAS 208167-83-3), where the Boc group protects one nitrogen, enabling selective functionalization but requiring additional deprotection steps [1].

Synthetic Chemistry Medicinal Chemistry Alkylation

Stability and Purity Profile: A Well-Characterized Hydrochloride Salt with Defined Melting Point

The hydrochloride salt of 1-(2-chloroethyl)-4-methylpiperazine is a well-defined solid with a reported melting point of 279-280 °C and typical purity of 95-97% . This characterization allows for consistent procurement and straightforward analytical verification, differentiating it from less stable or less pure forms.

Analytical Chemistry Quality Control Stability

Proven Utility in the Synthesis of Anticancer Agents: A Preferred Scaffold in Recent Research

This compound has been specifically utilized as a key intermediate in the synthesis of novel anticancer agents, such as 2-substituted-4-arylamino pyrazolotriazine derivatives and serine/threonine kinase inhibitors . Its demonstrated utility in these high-value research areas underscores its value as a preferred building block over less specialized analogs.

Cancer Therapeutics Synthetic Methodology Drug Discovery

Lipophilicity (LogP) Comparison: Balancing Permeability and Solubility

The calculated LogP for 1-(2-chloroethyl)-4-methylpiperazine hydrochloride is 1.15 , which is higher than that of the non-methylated analog 1-(2-chloroethyl)piperazine (LogP ~0.8) . This increased lipophilicity can influence membrane permeability and distribution, making it a more suitable starting point for optimizing compounds targeting intracellular or CNS targets.

ADME Drug Design Physicochemical Properties

Optimal Application Scenarios for 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride Based on Evidence


Lead Optimization in Oncology Drug Discovery

This compound is ideally suited for use as a core scaffold in the synthesis of novel anticancer agents. Its demonstrated cytotoxic potential in breast cancer models, as shown in a recent comparative study [1], provides a strong rationale for incorporating this moiety into new chemical entities for oncology programs.

Efficient Synthesis of Complex Amine Libraries

The bifunctional, unprotected nature of the hydrochloride salt makes it an efficient alkylating agent for rapid library synthesis. Its immediate reactivity allows for the introduction of a piperazine motif in a single step, as opposed to the multi-step sequence required with a Boc-protected analog [2]. This is particularly valuable in medicinal chemistry campaigns focused on generating diverse compound collections for high-throughput screening.

Reference Standard for Analytical and Stability Studies

The well-defined physical properties of this hydrochloride salt, including its high melting point and established purity , make it a reliable reference standard for analytical method development and stability studies. It can serve as a positive control when evaluating the purity or degradation of related chloroethyl piperazine derivatives in a research setting.

Exploration of Lipophilicity-Driven SAR

The presence of the methyl group, which confers a modest but significant increase in lipophilicity over the unsubstituted analog , makes this compound a valuable tool for structure-activity relationship (SAR) studies. Researchers can use it to probe the effect of increased LogP on target engagement, cellular permeability, and in vivo distribution, especially for targets within the central nervous system.

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